molecular formula C18H16Cl2N4S B12599303 1H-Pyrazole, 5,5'-thiobis[3-(4-chlorophenyl)-4,5-dihydro- CAS No. 648891-71-8

1H-Pyrazole, 5,5'-thiobis[3-(4-chlorophenyl)-4,5-dihydro-

Cat. No.: B12599303
CAS No.: 648891-71-8
M. Wt: 391.3 g/mol
InChI Key: GOLAGZMBJSMWEU-UHFFFAOYSA-N
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Description

1H-Pyrazole, 5,5’-thiobis[3-(4-chlorophenyl)-4,5-dihydro-] is a compound belonging to the pyrazole family, which is known for its versatile applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrazole ring substituted with 4-chlorophenyl groups and a thiobis linkage, making it a unique structure with potential for diverse chemical reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole, 5,5’-thiobis[3-(4-chlorophenyl)-4,5-dihydro-] can be achieved through various methods. One efficient approach involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using vitamin B1 as a catalyst . This method offers high yields (78-92%) and is characterized by simple operation, metal-free catalysis, and acid or base-free conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and yield. The use of green catalysts like vitamin B1 can be advantageous for industrial applications due to their reusability and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole, 5,5’-thiobis[3-(4-chlorophenyl)-4,5-dihydro-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, sulfuric acid, sodium borohydride, and halogens. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products

Major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrazole derivatives with various functional groups .

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 5,5’-thiobis[3-(4-chlorophenyl)-4,5-dihydro-] involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antibacterial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the disruption of cellular signaling pathways .

Properties

CAS No.

648891-71-8

Molecular Formula

C18H16Cl2N4S

Molecular Weight

391.3 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]sulfanyl]-4,5-dihydro-1H-pyrazole

InChI

InChI=1S/C18H16Cl2N4S/c19-13-5-1-11(2-6-13)15-9-17(23-21-15)25-18-10-16(22-24-18)12-3-7-14(20)8-4-12/h1-8,17-18,23-24H,9-10H2

InChI Key

GOLAGZMBJSMWEU-UHFFFAOYSA-N

Canonical SMILES

C1C(NN=C1C2=CC=C(C=C2)Cl)SC3CC(=NN3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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